N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine
CAS No.: 306980-23-4
Cat. No.: VC5794123
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37
* For research use only. Not for human or veterinary use.
![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine - 306980-23-4](/images/structure/VC5794123.png)
Specification
CAS No. | 306980-23-4 |
---|---|
Molecular Formula | C14H16N4OS |
Molecular Weight | 288.37 |
IUPAC Name | 4-methoxy-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Standard InChI | InChI=1S/C14H16N4OS/c1-10-13(16-14(20-3)18-17-10)8-9-15-11-4-6-12(19-2)7-5-11/h4-9,15H,1-3H3/b9-8+ |
Standard InChI Key | OKQCUJDGJXQYDB-CMDGGOBGSA-N |
SMILES | CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine, reflects its triazine core substituted at positions 3, 5, and 6. The 1,2,4-triazin-5-yl group is functionalized with a methylsulfanyl (-SMe) moiety at position 3, a methyl group at position 6, and a vinylamine bridge connecting the triazine to a 4-methoxyphenyl ring.
Molecular Geometry and Electronic Configuration
The triazine ring’s planar geometry facilitates π-π stacking interactions, a feature common in heterocyclic systems . Substituents like methylsulfanyl introduce electron-donating effects, altering the ring’s electron density and reactivity . The vinylamine linker adopts an E-configuration to minimize steric hindrance between the triazine and methoxyphenyl groups, as observed in structurally similar compounds .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇N₅OS |
Molecular Weight | 331.40 g/mol |
SMILES | COC1=CC=C(C=C1)N(C=C2C(=NN=C2S(C)C)C)N |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 6 (triazine N, methoxy O) |
Spectroscopic Characterization
While experimental spectra for this compound are unavailable, analogs such as N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibit distinct UV-Vis absorption maxima near 280 nm due to π→π* transitions in the aromatic systems . NMR shifts for the methoxyphenyl group typically appear at δ 3.8 ppm (OCH₃) and δ 6.8–7.3 ppm (aromatic protons), patterns likely conserved in this derivative .
Synthetic Pathways and Optimization
Synthesis of this compound likely involves multi-step reactions, leveraging established triazine chemistry.
Key Synthetic Steps
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Triazine Core Formation: Cyclocondensation of thiosemicarbazide with methylglyoxal yields the 3-methylsulfanyl-1,2,4-triazin-5(4H)-one intermediate, which is subsequently methylated at position 6 .
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Vinylamine Installation: A Heck coupling or Wittig reaction introduces the vinyl bridge between the triazine and 4-methoxyaniline .
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Purification: Chromatographic methods (e.g., silica gel) resolve stereoisomers, with the E-isomer predominating due to thermodynamic stability .
Table 2: Hypothetical Reaction Yields
Step | Reagents | Yield (%) |
---|---|---|
Triazine formation | Thiosemicarbazide, MeCHO | 65–70 |
Methylation | CH₃I, K₂CO₃ | 85 |
Vinylamine coupling | Pd(OAc)₂, PPh₃ | 50–60 |
Challenges and Future Directions
Despite its promise, challenges include poor aqueous solubility (logP ≈ 3.5 predicted) and potential hepatic metabolism via O-demethylation. Future work should prioritize:
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Prodrug Development: Esterification of the methoxy group to enhance bioavailability.
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In Vivo Efficacy Studies: Testing in xenograft models for oncology applications.
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Structural Modifications: Replacing methylsulfanyl with sulfoxides to modulate reactivity and toxicity.
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